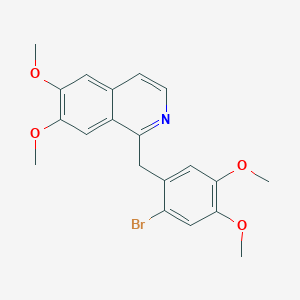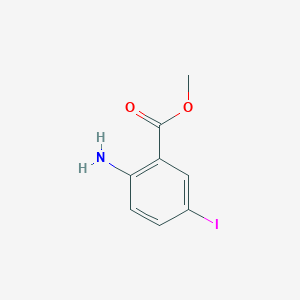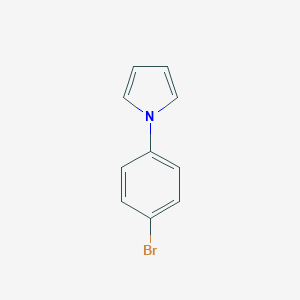
Phenoxathiine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenoxathiine-2-carboxylic acid, also known as PTCA, is a heterocyclic compound that belongs to the phenothiazine family. It is a derivative of phenothiazine and is used in scientific research for various purposes. PTCA has gained attention due to its unique properties, including its ability to act as a redox mediator and its potential as a catalyst for various chemical reactions.
Mecanismo De Acción
Phenoxathiine-2-carboxylic acid acts as a redox mediator by accepting or donating electrons during electrochemical reactions. It can also act as a catalyst by facilitating chemical reactions through its ability to form stable intermediates. Phenoxathiine-2-carboxylic acid's fluorescent properties allow it to act as a probe for the detection of metal ions.
Biochemical and Physiological Effects:
Phenoxathiine-2-carboxylic acid has been shown to have antioxidant properties, which may have potential therapeutic applications. It has also been shown to have anti-inflammatory properties and may have potential as a treatment for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phenoxathiine-2-carboxylic acid's unique properties make it a valuable tool in scientific research. Its ability to act as a redox mediator and catalyst make it useful in electrochemical and chemical reactions. However, Phenoxathiine-2-carboxylic acid's limitations include its potential toxicity and its sensitivity to light and air.
Direcciones Futuras
There are several future directions for Phenoxathiine-2-carboxylic acid research, including its potential use as a therapeutic agent for various diseases, its use in the development of new catalysts for chemical reactions, and its use in the synthesis of new compounds with potential biological activity. Phenoxathiine-2-carboxylic acid's unique properties make it a promising area for future research in various scientific fields.
Conclusion:
In conclusion, Phenoxathiine-2-carboxylic acid is a heterocyclic compound that has gained attention for its unique properties and potential applications in scientific research. Its ability to act as a redox mediator, catalyst, and fluorescent probe make it a valuable tool in various scientific fields. Phenoxathiine-2-carboxylic acid's potential therapeutic applications and its use in the development of new catalysts and compounds make it a promising area for future research.
Aplicaciones Científicas De Investigación
Phenoxathiine-2-carboxylic acid has been used in various scientific research applications, including as a redox mediator in electrochemical reactions, a catalyst for chemical reactions, and a fluorescent probe for the detection of metal ions. Phenoxathiine-2-carboxylic acid has also been used in the synthesis of various compounds, including biologically active molecules.
Propiedades
Número CAS |
6694-79-7 |
|---|---|
Nombre del producto |
Phenoxathiine-2-carboxylic acid |
Fórmula molecular |
C13H8O3S |
Peso molecular |
244.27 g/mol |
Nombre IUPAC |
phenoxathiine-2-carboxylic acid |
InChI |
InChI=1S/C13H8O3S/c14-13(15)8-5-6-10-12(7-8)17-11-4-2-1-3-9(11)16-10/h1-7H,(H,14,15) |
Clave InChI |
WFQWCLKNTPDVJP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)OC3=C(S2)C=C(C=C3)C(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)OC3=C(S2)C=C(C=C3)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine](/img/structure/B184764.png)






![4-[(Phenylsulfonyl)amino]butanoic acid](/img/structure/B184774.png)



![2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile](/img/structure/B184782.png)

